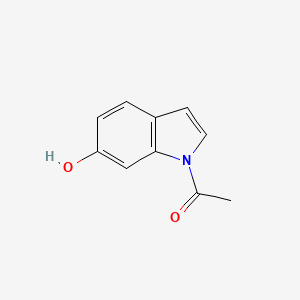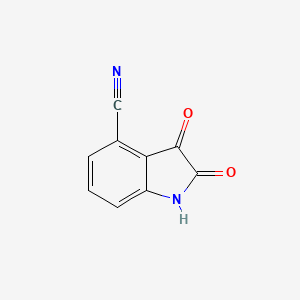![molecular formula C11H13NO B11913820 3-methoxy-1a,2,7,7a-tetrahydro-1H-naphtho[2,3-b]azirine](/img/structure/B11913820.png)
3-methoxy-1a,2,7,7a-tetrahydro-1H-naphtho[2,3-b]azirine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxy-1a,2,7,7a-tetrahydro-1H-naphtho[2,3-b]azirine is a complex organic compound with a unique structure that includes a naphthalene ring fused with an azirine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1a,2,7,7a-tetrahydro-1H-naphtho[2,3-b]azirine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a naphthalene derivative with an azirine precursor in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the correct formation of the azirine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
3-methoxy-1a,2,7,7a-tetrahydro-1H-naphtho[2,3-b]azirine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
3-methoxy-1a,2,7,7a-tetrahydro-1H-naphtho[2,3-b]azirine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-methoxy-1a,2,7,7a-tetrahydro-1H-naphtho[2,3-b]azirine involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. For example, in antimicrobial applications, it may disrupt bacterial cell membranes or inhibit essential enzymes.
類似化合物との比較
Similar Compounds
- 3-nitro-1a,2,7,7a-tetrahydro-2,7-methanonaphtho[2,3-b]oxirene
- 7,7-dimethyl-5-methoxy-1a,2,7,7a-tetrahydro-1H-1-azirine-naphthalene
Uniqueness
3-methoxy-1a,2,7,7a-tetrahydro-1H-naphtho[2,3-b]azirine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxy group and azirine ring make it particularly interesting for various applications, distinguishing it from other similar compounds.
特性
分子式 |
C11H13NO |
|---|---|
分子量 |
175.23 g/mol |
IUPAC名 |
3-methoxy-1a,2,7,7a-tetrahydro-1H-naphtho[2,3-b]azirine |
InChI |
InChI=1S/C11H13NO/c1-13-11-4-2-3-7-5-9-10(12-9)6-8(7)11/h2-4,9-10,12H,5-6H2,1H3 |
InChIキー |
RPHPOEXKZQEAFD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1CC3C(C2)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3-Dihydro-1H-naphtho[2,3-d]imidazole](/img/structure/B11913764.png)
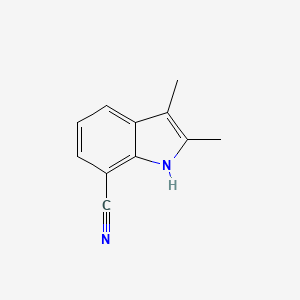

![5-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid](/img/structure/B11913772.png)
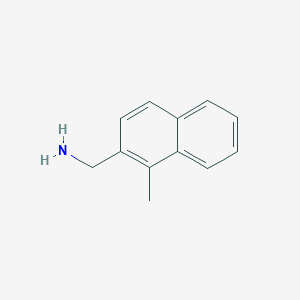

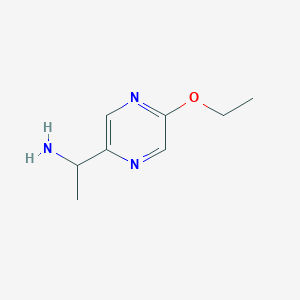
![7-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B11913784.png)
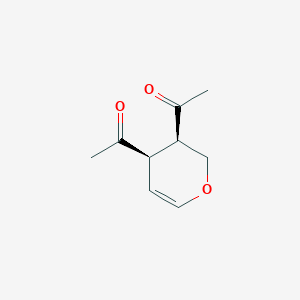
![[Ethyl(dimethyl)silyl] butanoate](/img/structure/B11913797.png)
